molecular formula C14H11ClN2O B2990480 2-(6-Chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile CAS No. 400089-36-3

2-(6-Chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile

Cat. No.: B2990480
CAS No.: 400089-36-3
M. Wt: 258.71
InChI Key: XIRGFKHFQQNLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile is an organic compound that belongs to the class of acetonitriles It is characterized by the presence of a chloropyridine ring and a methoxyphenyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and 2-methoxybenzyl cyanide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.

    Reaction Mechanism: The base deprotonates the 2-methoxybenzyl cyanide, generating a nucleophilic species that attacks the electrophilic carbon of the 6-chloropyridine, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled temperature and pressure conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(6-Chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloropyridin-2-yl)-2-phenylacetonitrile: Similar structure but lacks the methoxy group.

    2-(6-Chloropyridin-2-yl)-2-(4-methoxyphenyl)acetonitrile: Similar structure with the methoxy group in a different position.

Uniqueness

2-(6-Chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile is unique due to the presence of both the chloropyridine and methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(6-chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-18-13-7-3-2-5-10(13)11(9-16)12-6-4-8-14(15)17-12/h2-8,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRGFKHFQQNLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324458
Record name 2-(6-chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665887
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400089-36-3
Record name 2-(6-chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.